1-methyl-6-(pyridin-2-yl)-1H-indazole hydrochloride
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Overview
Description
1-Methyl-6-(pyridin-2-yl)-1H-indazole hydrochloride is a heterocyclic compound that features an indazole core substituted with a methyl group at the 1-position and a pyridin-2-yl group at the 6-position
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazopyridines, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . These compounds are known to interact with various targets, influencing numerous biological processes.
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit cytotoxic activities against various cell lines . They interact with their targets, leading to changes at the molecular level that can inhibit cell growth or induce cell death .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to a broad range of biological effects .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against various cell lines , indicating that they may have potential therapeutic applications in the treatment of certain diseases.
Biochemical Analysis
Biochemical Properties
They have the ability to influence many cellular pathways necessary for the proper functioning of cells .
Cellular Effects
Imidazopyridines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazopyridines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-6-(pyridin-2-yl)-1H-indazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with a suitable ketone, followed by cyclization and methylation steps. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-(pyridin-2-yl)-1H-indazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
1-Methyl-6-(pyridin-2-yl)-1H-indazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
1-Methyl-6-(pyridin-3-yl)-1H-indazole: Similar structure but with the pyridine ring attached at the 3-position.
1-Methyl-6-(pyridin-4-yl)-1H-indazole: Pyridine ring attached at the 4-position.
1-Methyl-6-(quinolin-2-yl)-1H-indazole: Quinoline ring instead of pyridine.
Uniqueness: 1-Methyl-6-(pyridin-2-yl)-1H-indazole hydrochloride is unique due to the specific positioning of the pyridin-2-yl group, which can influence its electronic properties and reactivity. This positioning can result in distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
1-methyl-6-pyridin-2-ylindazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3.ClH/c1-16-13-8-10(5-6-11(13)9-15-16)12-4-2-3-7-14-12;/h2-9H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLGWKKMEHACNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3=CC=CC=N3)C=N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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